Amperozide

Übersicht

Beschreibung

Amperozide is an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. It primarily acts as an antagonist at the 5-hydroxytryptamine 2A receptor. Unlike most antipsychotic drugs, this compound does not block dopamine receptors but inhibits dopamine release and alters the firing pattern of dopaminergic neurons . Initially investigated for the treatment of schizophrenia in humans, it was never adopted clinically for this purpose. Instead, its main use lies in veterinary medicine, particularly in intensively farmed pigs, to decrease aggression and stress, thereby increasing feeding and productivity .

Vorbereitungsmethoden

The synthesis of amperozide involves several steps, starting with the preparation of the diphenylbutylpiperazine core. The synthetic route typically includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

Attachment of the Diphenylbutyl Group: The diphenylbutyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a diphenylbutyl halide.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Amperozid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Amperozid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Amperozid in reduzierte Formen umwandeln, wodurch sich seine pharmakologischen Eigenschaften verändern.

Substitution: Amperozid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden, was möglicherweise seine Aktivität verändert

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Amperozide exhibits high affinity for serotonin 5-HT2 receptors and low affinity for dopamine D2 receptors, distinguishing it from traditional antipsychotics. Its functional selectivity for the limbic system suggests a targeted approach in managing psychotic symptoms with reduced extrapyramidal side effects (EPS) . This profile indicates potential benefits in treating conditions such as schizophrenia and other mood disorders.

Neurochemical Mechanisms

Research indicates that this compound influences dopamine release in various brain regions. In studies involving microdialysis, this compound administration resulted in increased extracellular dopamine levels, particularly in the medial prefrontal cortex (MPC) . The drug's ability to modulate dopamine transmission may contribute to its therapeutic effects in managing psychotic symptoms.

| Study | Dosing | Effect on Dopamine Release | Region |

|---|---|---|---|

| 5 mg/kg | No effect | Nucleus Accumbens | |

| 10 mg/kg | Increased by 326% | Medial Prefrontal Cortex | |

| 2-10 mg/kg | Increased levels | Striatum and Nucleus Accumbens |

Behavioral Studies

This compound has been shown to reduce amphetamine-induced hyperlocomotion without causing catalepsy, indicating its potential as an effective treatment with fewer side effects compared to traditional antipsychotics . In animal models, this compound also demonstrated the ability to suppress food reinforcement behaviors and reduce alcohol and cocaine consumption, suggesting its utility in addiction treatment .

Schizophrenia Treatment

A clinical study involving ten male patients diagnosed with schizophrenia revealed significant improvements in symptoms during this compound treatment, as measured by the Clinical Global Improvement Scale. The study noted a mean reduction of 64% in the total CPRS score among responders . Side effects were generally mild, with tremors being the most common adverse effect.

Animal Behavior Studies

In agricultural applications, this compound has been investigated for its effects on livestock behavior. A study involving pigs indicated that this compound administration before mixing reduced aggressive behaviors and improved growth performance by minimizing social stress .

Case Studies

-

Schizophrenia Management

- Participants: 10 male inpatients

- Duration: 4 weeks

- Results: Significant symptom improvement; mild tremor noted as a side effect.

- Conclusion: this compound may be effective for managing schizophrenia with a favorable side effect profile.

-

Livestock Behavior Modification

- Participants: 200 pigs

- Results: Reduced aggression and improved daily weight gain.

- Conclusion: this compound can be beneficial in agricultural settings to enhance animal welfare and productivity.

Wirkmechanismus

Amperozide exerts its effects primarily by antagonizing the 5-hydroxytryptamine 2A receptor. This action inhibits the release of dopamine and alters the firing pattern of dopaminergic neurons. The molecular targets involved include the 5-hydroxytryptamine 2A receptor and dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Amperozid ist unter den Antipsychotika einzigartig, da es selektiv den 5-Hydroxytryptamin-2A-Rezeptor antagonisiert, ohne Dopaminrezeptoren zu blockieren. Ähnliche Verbindungen umfassen:

Pimozid: Ein weiteres Diphenylbutylpiperazin-Derivat, das jedoch hauptsächlich als Dopaminrezeptor-Antagonist wirkt.

Fluspirilene: Ein Diphenylbutylpiperidin-Derivat mit antipsychotischen Eigenschaften, das an Dopaminrezeptoren wirkt.

Penfluridol: Ein Diphenylbutylpiperidin-Antipsychotikum, das ebenfalls Dopaminrezeptoren angreift

Der einzigartige Wirkmechanismus von Amperozid und seine Anwendung in der Veterinärmedizin unterscheiden es von diesen ähnlichen Verbindungen.

Biologische Aktivität

Amperozide is an atypical antipsychotic drug primarily recognized for its antagonistic effects on serotonin receptors, particularly the 5-HT2A receptor. Originally developed for potential therapeutic use in psychiatric disorders such as schizophrenia, this compound has also found applications in veterinary medicine, particularly for managing aggression and stress in pigs. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and detailed data on its pharmacological effects.

This compound operates through multiple mechanisms:

- 5-HT2A Receptor Antagonism : this compound antagonizes the 5-HT2A serotonin receptor, which is implicated in various neuropsychiatric conditions. This action is linked to its ability to modulate dopaminergic activity in the brain .

- Dopamine Transporter Blockade : Research indicates that this compound can block dopamine transporters, enhancing extracellular dopamine levels. This effect plays a crucial role in its antipsychotic properties and behavioral modulation .

Behavioral Studies

-

Locomotor Activity :

- This compound has been shown to decrease amphetamine-induced hyperlocomotion in rodent models, indicating its potential efficacy in reducing psychostimulant effects .

- In contrast to ritanserin (another 5-HT2 antagonist), this compound uniquely reduces locomotor activity induced by nomifensine, suggesting additional mechanisms beyond serotonin receptor antagonism .

- Aggression and Social Behavior :

- Food Reinforcement and Addiction :

Veterinary Applications

In a series of experiments involving 1,648 pigs, this compound was administered to evaluate its effects on growth performance post-regrouping:

| Study Parameter | Control Group (Untreated) | This compound Group (Treated) |

|---|---|---|

| Average Daily Gain (g) | 350 | 440 (improved by 90 g) |

| Agonistic Behavior Score | High | Significantly Reduced |

The results indicated that this compound not only mitigated aggression but also enhanced overall growth performance during the critical regrouping period .

Neuropharmacological Studies

Research conducted on rat models demonstrated that this compound significantly elevates cortical dopamine levels without inducing sedation or motor disturbances:

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cortical Dopamine Levels | Baseline | Increased by 30% |

| Motor Disturbances | Present | Absent |

These findings suggest that this compound can enhance dopamine release while maintaining motor function stability .

Eigenschaften

CAS-Nummer |

75558-90-6 |

|---|---|

Molekularformel |

C23H29F2N3O |

Molekulargewicht |

401.5 g/mol |

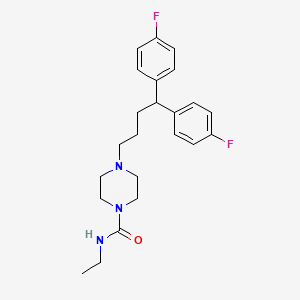

IUPAC-Name |

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |

InChI-Schlüssel |

NNAIYOXJNVGUOM-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Kanonische SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

75558-90-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

75529-73-6 (hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amperozide; FG 5606; Amperozida; Amperozidum |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.